Cas no 32519-72-5 (1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone)
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
- 1-(2-amino-4-methyl-thiazol-5-yl)-2-bromo-ethanone
- 2-Amino-4-methyl-5-bromoacetyl-thiazole
- AK118795
- AM80992
- FT-0686292
- KB-212752
- QC-762
- AB90250
- AKOS016000459
- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one
- 32519-72-5
- DTXSID10601603
- DB-345146
- 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethan-1-one
- PGFMEUCSGCDKLF-UHFFFAOYSA-N
- 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone
- SCHEMBL2836831
- MFCD11847235
- CS-0451019
-
- MDL: MFCD11847235
- Inchi: 1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9)
- InChI Key: PGFMEUCSGCDKLF-UHFFFAOYSA-N
- SMILES: BrCC(C1=C(C)N=C(N)S1)=O
Computed Properties
- Exact Mass: 233.94625g/mol
- Monoisotopic Mass: 233.94625g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 84.2Ų
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006543-250mg |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95% | 250mg |
$257.40 | 2023-09-02 | |
| Alichem | A059006543-1g |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95% | 1g |
$596.70 | 2023-09-02 | |
| Chemenu | CM122806-1g |
1-(2-amino-4-methylthiazol-5-yl)-2-bromoethan-1-one |
32519-72-5 | 95% | 1g |
$540 | 2021-08-05 | |
| Chemenu | CM122806-1g |
1-(2-amino-4-methylthiazol-5-yl)-2-bromoethan-1-one |
32519-72-5 | 95% | 1g |
$*** | 2023-05-30 | |
| Advanced ChemBlocks | O32460-100MG |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95% | 100MG |
$130 | 2023-09-16 | |
| Advanced ChemBlocks | O32460-250MG |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95% | 250MG |
$225 | 2023-09-16 | |
| Advanced ChemBlocks | O32460-1G |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95% | 1G |
$560 | 2023-09-16 | |
| Crysdot LLC | CD11145154-1g |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95+% | 1g |
$377 | 2024-07-15 | |
| Ambeed | A486196-1g |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | 95+% | 1g |
$350.0 | 2024-08-03 | |
| Key Organics Ltd | CS-2087-0.5g |
1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone |
32519-72-5 | >95% | 0.5g |
£432.00 | 2025-02-09 |
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Suppliers
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
Introduction to 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone (CAS No. 32519-72-5)
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone (CAS No. 32519-72-5) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The compound is a derivative of thiazole, a heterocyclic aromatic ring system, and incorporates a bromoethanone moiety, which imparts specific chemical and biological properties.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common structural motif in many biologically active compounds. It is known for its ability to form stable complexes with metal ions and its involvement in various enzymatic processes. The presence of the bromoethanone group in 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone adds reactivity and versatility, making it an attractive candidate for synthetic transformations and biological studies.
Recent research has highlighted the potential of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone in the development of anti-inflammatory and anticancer agents. Studies have shown that this compound can inhibit the activity of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to interact with DNA and disrupt cell proliferation has been explored in the context of cancer therapy.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. The compound was found to effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone could be a promising lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the anticancer potential of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These results indicate that 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone has the potential to be developed into an effective anticancer agent.
The synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with bromoacetyl bromide, followed by methylation to introduce the methyl group. This synthetic strategy allows for the preparation of gram quantities of the compound with high purity, making it suitable for both research and industrial applications.
The physicochemical properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, such as solubility, stability, and reactivity, are crucial for its use in various applications. The compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but its solubility in water is limited. This property can be advantageous in certain biological assays where controlled release is desired.
In conclusion, 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone (CAS No. 32519-72-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to explore its mechanisms of action and optimize its properties for specific applications.
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